4,10-BIS(4-FLUOROBENZYL)-4,10-DIAZATETRACYCLO[5.5.2.0~2,6~.0~8,12~]TETRADEC-13-ENE-3,5,9,11-TETRAONE
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Overview
Description
4,10-BIS(4-FLUOROBENZYL)-4,10-DIAZATETRACYCLO[5.5.2.0~2,6~.0~8,12~]TETRADEC-13-ENE-3,5,9,11-TETRAONE is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole core with two 4-fluorobenzyl groups attached at the 2 and 6 positions. The presence of fluorine atoms in the benzyl groups enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-BIS(4-FLUOROBENZYL)-4,10-DIAZATETRACYCLO[5.5.2.0~2,6~.0~8,12~]TETRADEC-13-ENE-3,5,9,11-TETRAONE typically involves multi-step organic reactions. One common method includes the reaction of hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,10-BIS(4-FLUOROBENZYL)-4,10-DIAZATETRACYCLO[5.5.2.0~2,6~.0~8,12~]TETRADEC-13-ENE-3,5,9,11-TETRAONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4,10-BIS(4-FLUOROBENZYL)-4,10-DIAZATETRACYCLO[5.5.2.0~2,6~.0~8,12~]TETRADEC-13-ENE-3,5,9,11-TETRAONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,10-BIS(4-FLUOROBENZYL)-4,10-DIAZATETRACYCLO[5.5.2.0~2,6~.0~8,12~]TETRADEC-13-ENE-3,5,9,11-TETRAONE involves its interaction with specific molecular targets and pathways. The fluorine atoms in the benzyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(3-methylpyridinyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: Similar core structure but with different substituents.
2,6-Bis(pyridin-1-ium-3-ylmethyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7-tetrone: Contains pyridinyl groups instead of fluorobenzyl groups.
Uniqueness
The presence of 4-fluorobenzyl groups in 4,10-BIS(4-FLUOROBENZYL)-4,10-DIAZATETRACYCLO[5.5.2.0~2,6~.0~8,12~]TETRADEC-13-ENE-3,5,9,11-TETRAONE imparts unique chemical and biological properties, such as increased stability and reactivity, compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H20F2N2O4 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
4,10-bis[(4-fluorophenyl)methyl]-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C26H20F2N2O4/c27-15-5-1-13(2-6-15)11-29-23(31)19-17-9-10-18(20(19)24(29)32)22-21(17)25(33)30(26(22)34)12-14-3-7-16(28)8-4-14/h1-10,17-22H,11-12H2 |
InChI Key |
ZTCYOHJEFFIATK-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C(C1C4C2C(=O)N(C4=O)CC5=CC=C(C=C5)F)C(=O)N(C3=O)CC6=CC=C(C=C6)F |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)N(C4=O)CC5=CC=C(C=C5)F)C(=O)N(C3=O)CC6=CC=C(C=C6)F |
Origin of Product |
United States |
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